molecular formula C12H14ClN3O B8738483 3-Butyl-1-(2-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 133690-83-2

3-Butyl-1-(2-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B8738483
CAS No.: 133690-83-2
M. Wt: 251.71 g/mol
InChI Key: YHWXVDRLPUJGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-1-(2-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-(2-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with butylhydrazine to form an intermediate, which then undergoes cyclization with triethyl orthoformate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-(2-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds.

Scientific Research Applications

3-Butyl-1-(2-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antifungal and antibacterial agents.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 3-Butyl-1-(2-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The compound’s triazole ring is crucial for binding to the active sites of enzymes, disrupting their normal function and thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-1H-1,2,4-triazol-5(4H)-one
  • 3-Butyl-1-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
  • 3-Butyl-1-(2-bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Uniqueness

3-Butyl-1-(2-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

133690-83-2

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

5-butyl-2-(2-chlorophenyl)-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C12H14ClN3O/c1-2-3-8-11-14-12(17)16(15-11)10-7-5-4-6-9(10)13/h4-7H,2-3,8H2,1H3,(H,14,15,17)

InChI Key

YHWXVDRLPUJGNB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C(=O)N1)C2=CC=CC=C2Cl

Origin of Product

United States

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